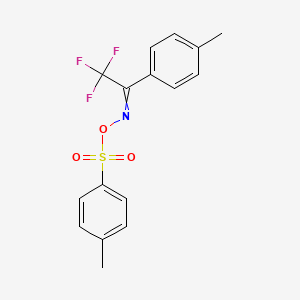

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluoroacetophenones under specific conditions, resulting in the formation of soluble multicyclic oligomers or polymers as main reaction products (Kricheldorf et al., 2005). These procedures highlight the importance of precise stoichiometry and reaction conditions in achieving desired outcomes.

Molecular Structure Analysis

Detailed molecular structure analysis, including crystal structure and theoretical calculations (e.g., TD/DFT calculations and Hirshfeld surface analysis), has been conducted for compounds with similar functional groups. These studies elucidate the arrangement of atoms, electronic properties, and intermolecular interactions, facilitating a deeper understanding of their chemical behavior (Cai et al., 2020).

Chemical Reactions and Properties

Compounds analogous to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime undergo various chemical reactions, including nucleophilic substitutions and oxidations, leading to the formation of diverse functionalized products. These reactions are crucial for the synthesis of new materials and active pharmaceutical ingredients (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure and intermolecular forces present in the compound. Studies on similar compounds provide insights into their behavior under various conditions, which is essential for their application in material science and synthesis (Viveka et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the electron distribution and molecular geometry of the compound. Research on compounds with related structures offers valuable information on how these properties can be exploited for chemical synthesis and modifications (Abdel-Wahab et al., 2023).

Scientific Research Applications

Organic Synthesis and Reactivity Studies

Research on related compounds indicates the significance of trifluoroethanone derivatives in understanding solvolysis reactions, where such compounds serve as substrates to study the effects of solvent, substituent, and structure on reaction kinetics. For instance, the solvolysis of trifluoroethyl tosylates provides insights into the reactivities of these compounds in different solvents, revealing substantial deviations in log k-Y OTs plots, which are critical for designing synthetic pathways and understanding reaction mechanisms (Liu et al., 1992).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis approach highlights the potential of trifluoroethanone derivatives in obtaining enantiomerically pure compounds. For example, a series of 1-aryl-2,2,2-trifluoroethanones underwent bioreduction using stereocomplementary alcohol dehydrogenases to produce (R)- and (S)-alcohols with high selectivity. This method is particularly beneficial for developing stereoselective routes towards bioactive molecules or intermediates, such as the Odanacatib precursor, showcasing the application in medicinal chemistry and drug synthesis (González-Martínez et al., 2019).

Material Science and Polymer Chemistry

The synthesis of hyperbranched polymers with controlled degrees of branching from 0 to 100% using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone demonstrates the role of trifluoroethanone derivatives in material science. These polymers, synthesized through self-polycondensation, highlight the versatility of trifluoroethanone derivatives in creating materials with tailored properties, such as branching density, which can affect the material's physical, chemical, and optical characteristics (Segawa et al., 2010).

properties

IUPAC Name |

[[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAOMANCFBUXTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[2,2,2-Trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)